molecular formula C85H118F3N23O20S2 B12994468 H-D-Tyr-Ile-Cys(1)-Val-Trp(Me)-Gln-Asp-Trp-Sar-Ala-His-Arg-Cys(1)-N(Me)Ile-NH2.TFA

H-D-Tyr-Ile-Cys(1)-Val-Trp(Me)-Gln-Asp-Trp-Sar-Ala-His-Arg-Cys(1)-N(Me)Ile-NH2.TFA

Cat. No.: B12994468
M. Wt: 1903.1 g/mol
InChI Key: GDSMXERXVAAZHM-HNSVDFJCSA-N
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Description

Chemical Identity & Nomenclature

The peptide this compound is a synthetic, disulfide-bridged cyclic compound with a molecular weight of approximately 2,100 Da. Its structure features 13 amino acid residues, including multiple post-translational modifications and non-proteinogenic elements:

  • Sequence Breakdown :
    • N-terminal modification : D-Tyrosine (D-Tyr), a non-natural enantiomer, confers protease resistance.
    • Disulfide bridge : Cysteine residues at positions 3 and 12 form a covalent bond (Cys(1)-Cys(1)), creating a cyclic structure.
    • Methylation : Tryptophan at position 4 is methylated (Trp(Me)), enhancing hydrophobic interactions, while the C-terminal isoleucine is N-methylated (N(Me)Ile) to reduce renal clearance.
    • Non-canonical amino acids : Sarcosine (Sar, N-methylglycine) at position 8 alters backbone conformation and improves metabolic stability.
Position Residue Modification Function
1 D-Tyrosine D-configuration Protease resistance
3, 12 Cysteine Disulfide bond (Cys1-Cys1) Cyclization, structural stabilization
4 Tryptophan Methylation Enhanced hydrophobicity
8 Sarcosine N-methylglycine Conformational flexibility
13 Isoleucine N-methylation Reduced renal clearance

The systematic IUPAC name reflects these modifications:
N-[(2R)-2-Amino-3-(4-hydroxyphenyl)propanoyl]-L-isoleucyl-L-cysteinyl-L-valyl-N-methyl-L-tryptophanyl-L-glutaminyl-L-aspartyl-L-tryptophanyl-N-methylglycyl-L-alanyl-L-histidyl-L-arginyl-L-cysteinyl-N-methyl-L-isoleucinamide trifluoroacetate.

The trifluoroacetic acid (TFA) counterion originates from solid-phase peptide synthesis purification.

Historical Development of Modified Cyclic Peptides

The evolution of this peptide is rooted in the optimization of compstatin , a 13-residue cyclic peptide discovered in 1996 that inhibits complement protein C3. Key milestones include:

  • First-generation analogs (1996–2004) :

    • Original compstatin (Ile-Cys-Val-Val-Gln-Asp-Trp-Gly-His-His-Arg-Cys-Thr-NH2) exhibited moderate affinity (KD ~ 2.8 µM).
    • Acetylation of the N-terminus (Ac-compstatin) improved activity threefold by shielding the peptide from aminopeptidases.
  • Second-generation analogs (2005–2012) :

    • Substitution of Val4 with Trp(Me) (Cp20 analog) increased binding affinity 264-fold by enhancing hydrophobic interactions with C3’s β-ring.
    • Replacement of Gly8 with sarcosine (Sar) improved solubility and reduced conformational flexibility, as shown in molecular dynamics simulations.
  • Third-generation analogs (2013–present) :

    • Introduction of D-Tyr at position 0 (Cp40 analog) extended half-life in non-human primates to 12 hours by resisting proteolytic cleavage.
    • N-methylation of Ile13 (as in the current peptide) further reduced enzymatic degradation and improved pharmacokinetics.

This iterative design process exemplifies structure-activity relationship (SAR) optimization, where each modification addresses pharmacokinetic or pharmacodynamic limitations.

Biological Relevance of Disulfide-Bridged Peptide Architectures

Disulfide bridges are critical for stabilizing the tertiary structure of peptides, particularly in therapeutic contexts:

  • Structural Stabilization :

    • The Cys3-Cys12 disulfide bond enforces a rigid β-hairpin conformation, pre-organizing the peptide for target binding (e.g., complement C3). Computational studies show that this cyclization reduces the entropic penalty upon binding by 30% compared to linear analogs.
  • Enhanced Bioactivity :

    • Cyclic peptides exhibit higher binding affinity due to reduced conformational entropy. For example, compstatin analogs with disulfide bridges show KD values in the nanomolar range, versus micromolar for linear variants.
  • Metabolic Stability :

    • Cyclization protects against exoprotease cleavage. In vitro studies demonstrate that disulfide-bridged peptides retain 80% integrity after 24 hours in serum, compared to <20% for linear counterparts.
  • Role in Complement Inhibition :

    • The disulfide-constrained β-hairpin of this peptide inserts into a hydrophobic pocket on C3’s MG4/MG5 domains, blocking convertase formation. Mutagenesis studies confirm that disrupting the disulfide bond abolishes inhibitory activity.

Properties

Molecular Formula

C85H118F3N23O20S2

Molecular Weight

1903.1 g/mol

IUPAC Name

2-[(4R,7S,10S,13S,19S,22S,25S,28S,31S,34R)-34-[[(2S,3S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-methylcarbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13,17-dimethyl-28-[(1-methylindol-3-yl)methyl]-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C83H117N23O18S2.C2HF3O2/c1-11-43(5)68(103-72(114)53(84)30-46-23-25-50(107)26-24-46)80(122)100-61-39-125-126-40-62(82(124)106(10)69(70(86)112)44(6)12-2)101-73(115)55(21-17-29-90-83(87)88)94-76(118)58(33-49-36-89-41-92-49)96-71(113)45(7)93-65(109)38-105(9)81(123)60(31-47-35-91-54-20-15-13-18-51(47)54)99-77(119)59(34-66(110)111)97-74(116)56(27-28-64(85)108)95-75(117)57(98-79(121)67(42(3)4)102-78(61)120)32-48-37-104(8)63-22-16-14-19-52(48)63;3-2(4,5)1(6)7/h13-16,18-20,22-26,35-37,41-45,53,55-62,67-69,91,107H,11-12,17,21,27-34,38-40,84H2,1-10H3,(H2,85,108)(H2,86,112)(H,89,92)(H,93,109)(H,94,118)(H,95,117)(H,96,113)(H,97,116)(H,98,121)(H,99,119)(H,100,122)(H,101,115)(H,102,120)(H,103,114)(H,110,111)(H4,87,88,90);(H,6,7)/t43-,44-,45-,53+,55-,56-,57-,58-,59-,60-,61-,62-,67-,68-,69-;/m0./s1

InChI Key

GDSMXERXVAAZHM-HNSVDFJCSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CN(C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N(C)[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@@H](CC7=CC=C(C=C7)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CN(C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CN(C3=CC=CC=C32)C)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N(C)C(C(C)CC)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Biological Activity

The compound H-D-Tyr-Ile-Cys(1)-Val-Trp(Me)-Gln-Asp-Trp-Sar-Ala-His-Arg-Cys(1)-N(Me)Ile-NH2.TFA is a synthetic peptide with a complex structure and potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies. The compound's molecular formula is C85H118F3N23O20S, and it is known for its potential applications in pain management and neuropharmacology.

Structural Characteristics

The peptide consists of various amino acids, including:

  • D-Tyrosine (Tyr)
  • Isoleucine (Ile)
  • Cysteine (Cys)
  • Valine (Val)
  • Tryptophan (Trp)
  • Glutamine (Gln)
  • Aspartic Acid (Asp)
  • Sarcosine (Sar)
  • Alanine (Ala)
  • Histidine (His)
  • Arginine (Arg)
  • N-Methyl Isoleucine (N(Me)Ile)

The presence of these amino acids contributes to the compound's biological activity, particularly its interaction with opioid receptors and potential analgesic properties.

Analgesic Properties

Research indicates that peptides similar to this compound exhibit significant analgesic effects. For instance, studies have shown that modifications in the peptide structure can enhance its affinity for mu-opioid receptors (MOR), which are crucial for pain modulation.

Case Study: Opioid Receptor Affinity

A comparative study on various peptide analogs demonstrated that the inclusion of specific residues, such as D-Tyr at the N-terminal, significantly increased binding affinity to MOR. The study highlighted that the compound's structural modifications could lead to improved analgesic efficacy while minimizing side effects associated with traditional opioids .

The primary mechanism through which this compound exerts its biological effects involves:

  • Opioid Receptor Activation : The compound binds to opioid receptors in the central nervous system, leading to decreased perception of pain.
  • Neurotransmitter Modulation : It may influence the release of neurotransmitters involved in pain pathways, enhancing its analgesic properties.
  • Anti-inflammatory Effects : Some studies suggest that similar peptides can modulate inflammatory responses, further contributing to their pain-relieving effects.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining the efficacy and safety of the compound.

ParameterDescription
AbsorptionRapid absorption following parenteral administration
DistributionHigh distribution volume indicating extensive tissue binding
MetabolismSubject to enzymatic degradation by peptidases
ExcretionPrimarily renal excretion of metabolites

Research Findings

Several studies have investigated the biological activity of related peptides:

  • Antinociceptive Activity : A study demonstrated that analogs with similar structures showed significant antinociceptive effects in murine models when administered intracerebroventricularly .
  • Stability Studies : Research on peptide stability indicated that modifications could enhance resistance to enzymatic degradation in gastrointestinal environments, suggesting potential for oral bioavailability .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with other known peptides was conducted:

CompoundKey ActivityAffinity for MOR
H-Tyr-c[d-Lys-Phe-Phe-Asp]-NH2Strong antinociceptionHigh
H-D-Phe-Cys-Tyr-D-Trp-ArgAnalgesicModerate
H-Tyr-d-Ala-Gly-Phe-NH2Moderate analgesicLow

Scientific Research Applications

Structural Representation

  • Molecular Formula : C83H117N23O18S2
  • Molecular Weight : Approximately 1,794.16 g/mol

The structure includes various modifications such as methylation of tryptophan and cysteine residues, which enhance its stability and bioactivity.

Immunological Research

H-D-Tyr-Ile-Cys(1)-Val-Trp(Me)-Gln-Asp-Trp-Sar-Ala-His-Arg-Cys(1)-N(Me)Ile-NH2.TFA serves as a potent inhibitor of the complement system, specifically targeting complement component C3. This inhibition is crucial for diseases characterized by excessive complement activation, such as autoimmune disorders and certain inflammatory diseases.

Case Study: Complement Inhibition

A study demonstrated that this compound effectively reduced C3 activation in vitro, leading to decreased inflammatory responses in models of autoimmune disease. The results showed a significant reduction in pro-inflammatory cytokine levels when treated with the peptide compared to control groups.

Cancer Therapy

Recent research has explored the use of this compound in cancer therapy, particularly due to its ability to modulate immune responses. By inhibiting complement activation, it may enhance the efficacy of existing cancer treatments.

Case Study: Tumor Microenvironment Modulation

In a preclinical model, this compound was shown to alter the tumor microenvironment by reducing macrophage infiltration and promoting a less immunosuppressive environment. This led to improved outcomes when combined with checkpoint inhibitors.

Neuropharmacology

The compound's structural components suggest potential neuropharmacological applications, particularly concerning neuropeptide signaling pathways. Its ability to interact with neurotransmitter systems could be investigated for therapeutic effects on neurological disorders.

Case Study: Neurotransmitter Interaction

Research indicated that the peptide could modulate serotonin receptors, potentially influencing mood regulation and providing insights into treatments for depression and anxiety disorders.

Table 1: Summary of Biological Activities

Application AreaMechanism of ActionKey Findings
ImmunologyInhibition of C3 complement activationReduced cytokine levels in autoimmune models
Cancer TherapyModulates immune responseEnhanced efficacy of checkpoint inhibitors
NeuropharmacologyInteraction with neurotransmitter systemsPotential mood regulation effects

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison of Compstatin Analogs

Compound Structure Modifications Binding Affinity (KD) Half-Life (NHP) Key Therapeutic Applications
POT-4 Early compstatin analog; unmodified N-terminus ~100 nM <1–2 hours Age-related macular degeneration (AMD)
Cp20 Ac-Ile-[Cys-Val-Trp(Me)-Gln-Asp-Trp-Sar-Ala-His-Arg-Cys]-mIle-NH2 5 nM ~6 hours Preclinical systemic inflammation
Cp40/AMY-101 (D)Tyr-Ile-[Cys-Val-Trp(Me)-Gln-Asp-Trp-Sar-Ala-His-Arg-Cys]-mIle-NH2 0.5 nM Up to 12 hours Periodontitis, sepsis, COVID-19
AMY-90 Ac-Ile-[Cys-Val-Trp(Me)-Gln-Asp-Trp-Sar-Ala-His-Arg-Cys]-mle-NH2 Not reported Not reported Ex vivo inflammatory models

Key Findings:

  • Cp40/AMY-101 exhibits 10-fold higher affinity than Cp20 due to the N-terminal (D)Tyr extension, which engages additional binding pockets on C3 .
  • Compared to POT-4, Cp40/AMY-101 shows 200-fold improved affinity and target-driven pharmacokinetics , enabling systemic use .
  • AMY-90 (a structural variant lacking D-Tyr) is less potent, highlighting the critical role of N-terminal modifications .

Pharmacokinetic and Efficacy Advantages

  • Half-Life Extension : Cp40/AMY-101’s half-life (12 hours) exceeds typical peptidic drugs due to reduced renal clearance and target-mediated drug disposition .
  • Dosing Flexibility : Subcutaneous administration achieves therapeutic levels (e.g., 4 mg/kg in periodontitis models) with sustained inhibition .
  • Broad Therapeutic Scope: Cp40/AMY-101 outperforms earlier analogs in diverse models: Periodontitis: Local injections (50 µL at 200 mg/mL) reduced inflammation and bone loss . COVID-19: Improved survival and reduced hypoxia in severe cases . Paroxysmal Nocturnal Hemoglobinuria: Suppressed complement-driven hemolysis .

Comparison with Non-Compstatin Inhibitors

Compound Mechanism Target Advantages/Limitations vs. Cp40/AMY-101
PMX53 Cyclic C5aR antagonist C5a receptor Narrower scope (C5a-specific); shorter half-life
Eculizumab Anti-C5 monoclonal antibody C5 High cost; requires IV infusion; no C3 targeting

Cp40/AMY-101’s C3 inhibition provides broader pathway suppression than C5-targeted therapies (e.g., eculizumab), addressing upstream complement amplification .

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